1-Bromo-2-chlorobenzene
Overview
Description
1-Bromo-2-chlorobenzene is a dihalogenated benzene derivative, where a bromine atom is attached to the first carbon of the benzene ring and a chlorine atom to the second. This compound is of interest due to its potential applications in various chemical syntheses and its physical and chemical properties.
Synthesis Analysis
The synthesis of halogenated dienes, such as 1-bromo/chloro-2-carboxy-1,3-dienes, can be achieved through a gold-catalyzed rearrangement of propargylic carboxylates containing halogenated alkynes. This process is highly diastereoselective and leverages the halogen atom at the alkyne terminus to selectively promote a 1,2-acyloxy migration, leading to the formation of the diene products that are useful in further chemical reactions like Diels-Alder and cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of para-bromochlorobenzene has been investigated, revealing that the crystal structure has a space group P21/a and contains two molecules per unit cell. The symmetry of the crystal might be statistical, with the halogen positions being filled at random by bromine or chlorine, or the two possible orientations of any given molecule differing by 180° being equally probable .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of highly substituted thiophenes and benzo[b]thiophenes through a one-pot procedure involving a Pd-catalyzed C-S bond formation followed by a heterocyclization reaction . Additionally, dissociative electron attachment (DEA) to this compound results in the formation of Cl⁻ and Br⁻ fragment anions, with the ion yields showing a pronounced temperature effect, which can be interpreted qualitatively with thermodynamics calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives have been extensively studied. For example, chlorobenzene and bromobenzene, which share structural similarities with this compound, crystallize with very similar structures and are isomorphous, showing complete solid-state solubility with little deviation from ideality. This makes their alloys suitable as phase change materials for cold storage applications . The vibrational investigation of 2-bromo-1, 4-dichlorobenzene, a related compound, has been carried out using both experimental and theoretical methods, providing insights into the molecular geometry and electronic density . Furthermore, the nonlinear optical properties, quantum chemical descriptors, and first-order hyperpolarizability of these compounds have been calculated, indicating potential applications in nonlinear optics .
Scientific Research Applications
Temperature Dependence in Electron Attachment
1-Bromo-2-chlorobenzene has been studied for its dissociative electron attachment (DEA) properties. Research by Mahmoodi-Darian et al. (2010) explored this in the context of temperature effects, demonstrating significant temperature-dependent changes in ion yields for both Br- and Cl- ions. This indicates the potential of this compound in understanding and utilizing temperature-dependent DEA processes in various applications (Mahmoodi-Darian et al., 2010).
Spectroscopic Analysis
The vibrational properties of this compound have been investigated through experimental and theoretical approaches, offering valuable insights into its structural and electronic characteristics. Udayakumar et al. (2011) used FT-IR and FT-Raman spectroscopy, combined with computational methods, to analyze the molecule’s vibrational frequencies and spectral behaviors. Such studies are crucial in fields like materials science and molecular engineering (Udayakumar et al., 2011).
Thermodynamic and Computational Studies
Extensive thermodynamic and computational analyses have been conducted on derivatives of this compound. Vennila et al. (2018) carried out a comprehensive study on 2-bromo-1,4-dichlorobenzene, a related molecule, examining its molecular geometry, vibrational characteristics, and NMR properties. Such research is vital for understanding the molecular behavior and potential applications in areas like material science and pharmaceuticals (Vennila et al., 2018).
Vapor Pressure Assessment
The vapor pressure characteristics of this compound have been studied, providing essential data for its use in various industrial processes. Oonk et al. (1998) used a novel approach to assess the vapor pressure data of this compound, which is crucial for applications in chemical engineering and environmental science (Oonk et al., 1998).
Safety and Hazards
Mechanism of Action
Target of Action
1-Bromo-2-chlorobenzene is a halogenated aromatic compound . It primarily targets organic molecules in the environment, particularly in organic synthesis and pharmaceutical chemistry . It can act as an electrophile, reacting with nucleophiles in various biochemical reactions .
Mode of Action
The compound’s mode of action is primarily through electrophilic aromatic substitution . In this process, the electrophile (this compound) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction to yield a substituted benzene ring .
Biochemical Pathways
This compound can participate in various biochemical pathways, particularly those involving aromatic compounds . It can undergo reactions at the benzylic position, where the bromine or chlorine atom can be replaced by other functional groups . This makes it a valuable intermediate in the synthesis of more complex organic compounds .
Pharmacokinetics
Given its chemical properties, it is likely to have low water solubility and high lipid solubility . This could influence its bioavailability and distribution within the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical reactions it participates in. As an intermediate in organic synthesis, it can contribute to the formation of a wide range of organic compounds . Its exact effects would therefore depend on the specific context of its use.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactants can affect the course of its reactions . Its stability and reactivity can also be influenced by conditions such as temperature and pH .
properties
IUPAC Name |
1-bromo-2-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBELEDRHMPMKHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870758 | |
Record name | 2-Bromochlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870758 | |
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Molecular Weight |
191.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
694-80-4, 28906-38-9 | |
Record name | 1-Bromo-2-chlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | o-Bromochlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromochlorobenzene (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028906389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2-chlorobenzene | |
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Record name | Benzene, 1-bromo-2-chloro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Bromochlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromochlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-bromochlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.706 | |
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Record name | O-BROMOCHLOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEC7Z3YX6P | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of 1-bromo-2-chlorobenzene revealed by spectroscopic analysis?
A: this compound's structure has been investigated using FT-Raman and FT-IR spectroscopy []. These techniques provide insights into the molecule's vibrational modes, which are directly related to its structure and bond properties. This information is valuable for understanding the compound's reactivity and physicochemical behavior.
Q2: How does the position of the halogen substituents influence the reactivity of dihalobenzene radical cations with ammonia?
A: Research using FT-ICR spectrometry shows that the position of halogen substituents significantly impacts the reactivity of dihalobenzene radical cations with ammonia in the gas phase []. Notably, 1,2-dihalobenzene radical cations exhibit the highest reactivity, while 1,4-isomers demonstrate the lowest. This difference highlights the influence of electronic effects and steric hindrance on the reaction mechanism.
Q3: Can this compound be synthesized via halogen exchange, and what factors influence the process?
A: Yes, this compound can be synthesized from 1,2-dichlorobenzene through halogen exchange reactions under hydrothermal conditions [] or in superheated water []. The yield of this compound is influenced by factors like temperature, reaction time, and the presence of catalysts such as iron(III) chloride.
Q4: What role does this compound play in palladium-catalyzed cross-coupling reactions?
A: this compound serves as a coupling partner in palladium-catalyzed reactions, particularly in the synthesis of biaryl compounds []. The reactivity of the bromine atom, activated by the palladium catalyst, allows for the formation of new carbon-carbon bonds, leading to the synthesis of complex molecules.
Q5: How does computational chemistry contribute to our understanding of this compound?
A: Computational methods, such as HF/DFT (B3LYP) calculations, have been employed to study the molecular structure and vibrational frequencies of this compound []. These calculations provide valuable insights into the molecule's electronic structure, bond properties, and vibrational modes, complementing experimental spectroscopic data.
Q6: Are there alternative methods for synthesizing this compound?
A6: While halogen exchange reactions offer a viable route to this compound, alternative synthetic approaches may exist. Further research is needed to explore and compare different methods, considering factors like yield, cost-effectiveness, and environmental impact.
Q7: What analytical techniques are employed to study this compound?
A: Several analytical techniques are utilized in the study of this compound. Gas chromatography is employed to analyze mixtures containing this compound []. Additionally, FT-Raman, FT-IR [], and 7T Fourier transform ion cyclotron resonance mass spectrometry [] provide detailed structural and compositional information.
Q8: What are the potential environmental concerns associated with this compound?
A8: As a halogenated aromatic compound, this compound may pose environmental risks. Its fate and transport in the environment, along with its potential effects on ecosystems and human health, require further investigation. Implementing responsible waste management and exploring biodegradable alternatives are crucial steps to mitigate potential harm.
Q9: What are the dielectric properties of this compound, and how are they studied?
A: The dielectric constant of this compound has been investigated [, ], providing insights into its behavior as a dielectric material. This information is relevant for potential applications in areas such as electronics and capacitor technology.
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